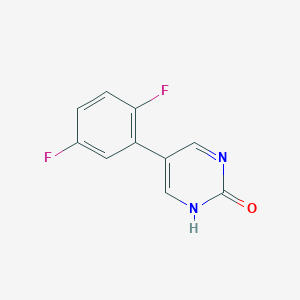5-(2,5-Difluorophenyl)pyrimidin-2-ol
CAS No.: 1111108-68-9
Cat. No.: VC11757560
Molecular Formula: C10H6F2N2O
Molecular Weight: 208.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1111108-68-9 |
|---|---|
| Molecular Formula | C10H6F2N2O |
| Molecular Weight | 208.16 g/mol |
| IUPAC Name | 5-(2,5-difluorophenyl)-1H-pyrimidin-2-one |
| Standard InChI | InChI=1S/C10H6F2N2O/c11-7-1-2-9(12)8(3-7)6-4-13-10(15)14-5-6/h1-5H,(H,13,14,15) |
| Standard InChI Key | RUGGYVCXBDJKEP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)C2=CNC(=O)N=C2)F |
| Canonical SMILES | C1=CC(=C(C=C1F)C2=CNC(=O)N=C2)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular formula of 5-(2,5-difluorophenyl)pyrimidin-2-ol is C₁₀H₆F₂N₂O, with a molecular weight of 208.164 g/mol . The pyrimidine ring adopts a planar configuration, while the 2,5-difluorophenyl group introduces steric hindrance and electronic effects due to the electronegative fluorine atoms. The hydroxyl group at the 2-position participates in hydrogen bonding, influencing solubility and reactivity .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆F₂N₂O |
| Molecular Weight | 208.164 g/mol |
| Exact Mass | 208.045 Da |
| Polar Surface Area (PSA) | 46.01 Ų |
| LogP (Octanol-Water) | 2.127 |
| Hydrogen Bond Donors | 1 (OH group) |
| Hydrogen Bond Acceptors | 4 (N, O atoms) |
The LogP value of 2.127 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media .
Synthetic Routes
Suzuki-Miyaura Coupling
For structurally similar compounds like 5-(3,4-difluorophenyl)pyrimidin-2-ol, palladium-catalyzed Suzuki coupling between 3,4-difluoroaniline and chloropyrimidine derivatives is effective. This method could be modified for 5-(2,5-difluorophenyl)pyrimidin-2-ol by using 2,5-difluoroaniline as the aryl donor.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Grignard Reaction | 60–75 | High enantioselectivity | Multi-step, costly reagents |
| Suzuki Coupling | 70–85 | Scalability, mild conditions | Requires palladium catalyst |
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient pyrimidine ring undergoes electrophilic substitution at the 4- and 6-positions. Fluorine atoms on the phenyl group direct further substitutions meta to their positions.
Hydrogen Bonding and Tautomerism
The hydroxyl group at the 2-position exists in equilibrium with its keto tautomer, enabling participation in hydrogen-bonding networks. This property is critical for interactions with biological targets, such as enzymes or receptors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume